

An In-depth Technical Guide to the Chemical Properties of ZK756326 Dihydrochloride

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Compound of Interest

Compound Name: ZK756326 dihydrochloride

Cat. No.: B2578722

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride is a potent and selective non-peptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including immune responses and HIV infection.[1] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and associated signaling pathways of **ZK756326 dihydrochloride**, intended to serve as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

ZK756326 dihydrochloride is formally known as 2-{2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy}ethanol dihydrochloride.[1] Its fundamental chemical and physical characteristics are summarized in the table below.

Property	Value	Reference
Formal Name	2-{2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy}ethanol dihydrochloride	[1]
CAS Number	178025-94-0	[1]
Molecular Formula	C ₂₁ H ₂₈ N ₂ O ₃ · 2HCl	[1]
Formula Weight	429.4 g/mol	[1]
Purity	≥98%	
Formulation	A crystalline solid	
Solubility	Soluble in PBS (pH 7.2) at 10 mg/mL	

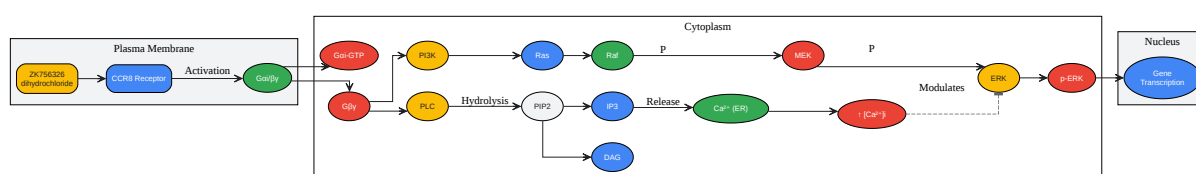
Biological Activity

ZK756326 dihydrochloride functions as a full agonist of the CCR8 receptor.[1] It competitively inhibits the binding of the natural CCR8 ligand, CCL1 (also known as I-309), with an IC₅₀ value of 1.8 μM.[1] The agonistic activity of **ZK756326 dihydrochloride** is demonstrated by its ability to elicit a dose-responsive increase in intracellular calcium and to cross-desensitize the receptor's response to CCL1.[1] Furthermore, it stimulates extracellular acidification in cells expressing human CCR8.[1]

The compound also activates murine CCR8, inducing chemotaxis and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] Notably, similar to CCL1, **ZK756326 dihydrochloride** can inhibit human immunodeficiency virus (HIV) fusion in cells expressing both CD4 and CCR8.[1] An interesting characteristic of ZK756326 is its ability to bind to and activate a mutated form of murine CCR8 that lacks O-linked sulfation at tyrosines 14 and 15, suggesting a binding mode distinct from that of the natural ligand CCL1.[1]

Signaling Pathways

As an agonist of CCR8, a Gαi-coupled receptor, **ZK756326 dihydrochloride** initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the heterotrimeric G protein, leading to downstream effects such as calcium mobilization and activation of the MAPK/ERK pathway.



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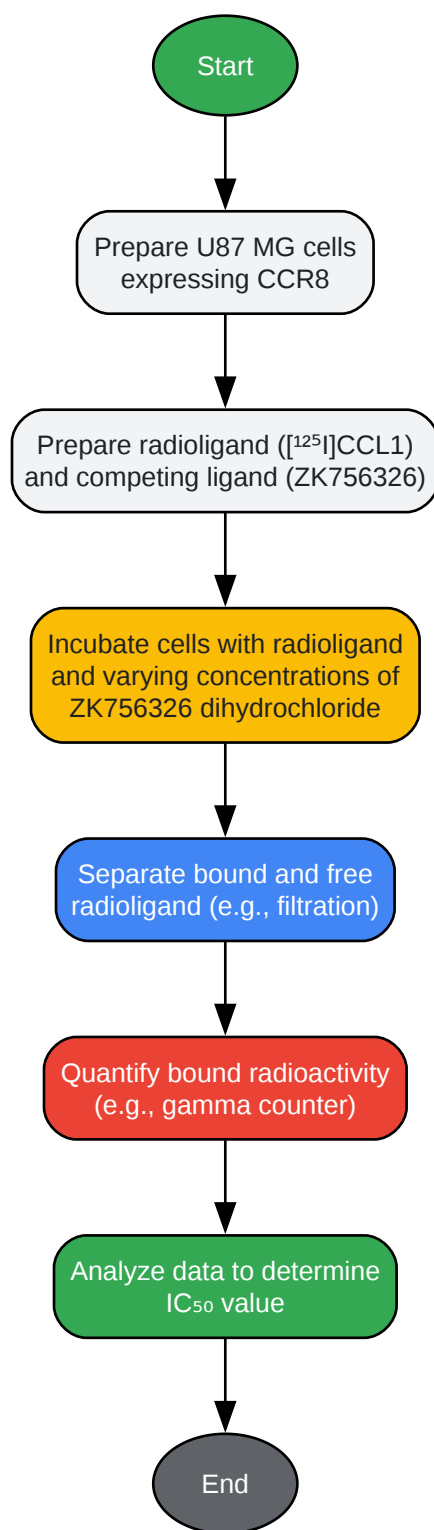
Caption: Proposed signaling pathway of **ZK756326 dihydrochloride**.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections outline the protocols used in the characterization of **ZK756326 dihydrochloride**.

Radioligand Binding Assay

This assay is performed to determine the binding affinity of **ZK756326 dihydrochloride** to the CCR8 receptor.



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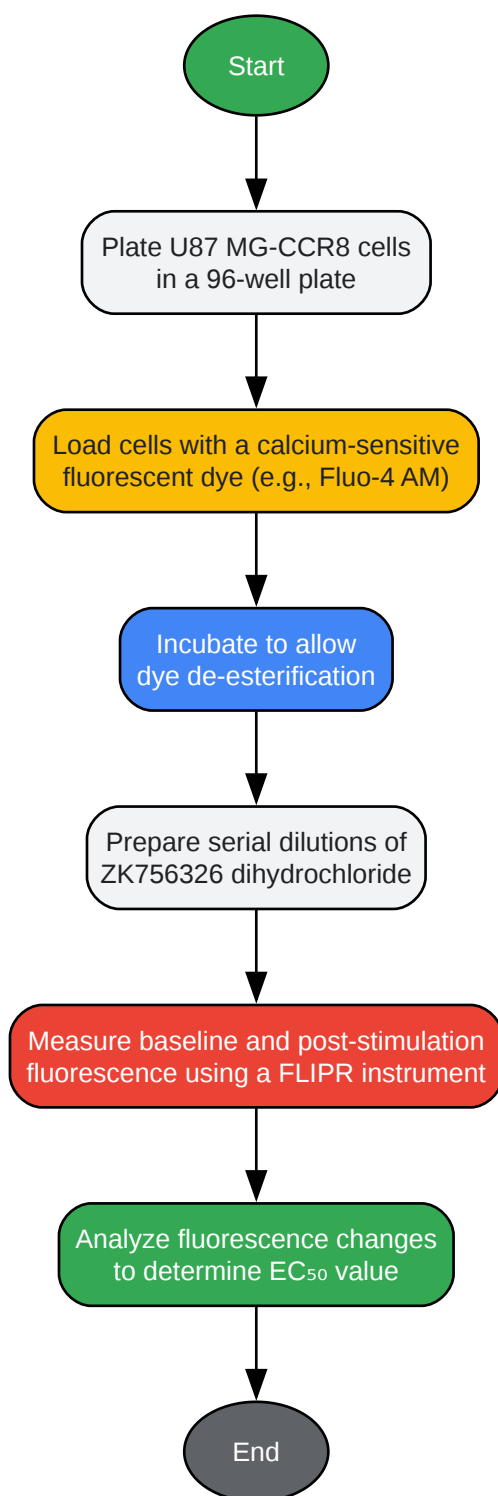
Caption: Workflow for the radioligand binding assay.

Protocol:

- Cell Preparation: U87 MG cells stably expressing human CCR8 are cultured to near confluence.
- Assay Buffer: Prepare a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
- Reaction Mixture: In a 96-well plate, combine the cell suspension, a constant concentration of [¹²⁵I]-labeled CCL1, and serial dilutions of **ZK756326 dihydrochloride** or unlabeled CCL1 (for competition).
- Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., binding buffer with higher salt concentration) to remove non-specifically bound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation by **ZK756326 dihydrochloride**.



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Caption: Workflow for the calcium mobilization assay.

Protocol:

- **Cell Plating:** Seed U87 MG-CCR8 cells into a black-walled, clear-bottom 96-well microplate and culture overnight.
- **Dye Loading:** Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).
- **Incubation:** Incubate the plate at 37°C for 1 hour in the dark to allow the dye to be taken up and de-esterified by the cells.
- **Compound Preparation:** Prepare a plate with serial dilutions of **ZK756326 dihydrochloride** in assay buffer.
- **Fluorescence Measurement:** Place both the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR). The instrument will record baseline fluorescence before automatically adding the compound to the cells and then continue to record the fluorescence signal over time.
- **Data Analysis:** The change in fluorescence intensity, indicative of intracellular calcium concentration, is plotted against the agonist concentration. The data is then fitted to a sigmoidal dose-response curve to calculate the EC₅₀ value.

ERK Phosphorylation Assay (Western Blot)

This assay is used to detect the phosphorylation of ERK1/2, a key downstream event in the CCR8 signaling pathway.

Protocol:

- **Cell Treatment:** Culture murine cells expressing CCR8 and serum-starve them before treatment with **ZK756326 dihydrochloride** for various time points.
- **Cell Lysis:** Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST).
 - Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
 - Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
- Densitometry: Quantify the band intensities to determine the relative increase in ERK phosphorylation.

Conclusion

ZK756326 dihydrochloride is a valuable pharmacological tool for studying the biology of the CCR8 receptor. Its characterization as a potent and selective non-peptide agonist, along with an understanding of its signaling pathways and the availability of detailed experimental protocols, provides a solid foundation for further research into the therapeutic potential of targeting CCR8. This guide serves to consolidate this critical information for the scientific community, facilitating ongoing and future investigations in this important area of drug discovery.

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References

- 1. Identification and characterization of a potent, selective nonpeptide agonist of the CC chemokine receptor CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
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